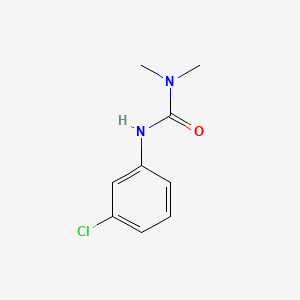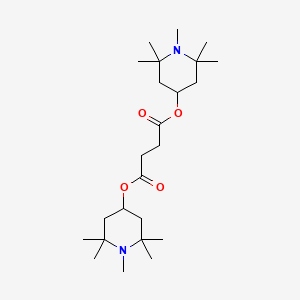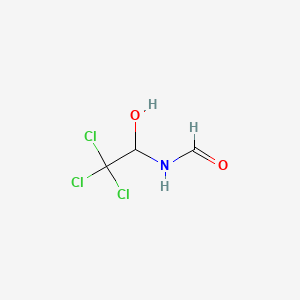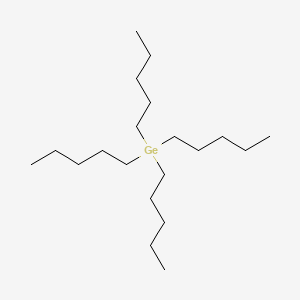
N'-(3-Chlorophenyl)-N,N-dimethylurea
Übersicht
Beschreibung
N'-(3-Chlorophenyl)-N,N-dimethylurea (CDMU) is a chemical compound belonging to the class of urea derivatives. It is an organic compound with the molecular formula C7H10ClN3O and a molecular weight of 183.6 g/mol. CDMU has a wide range of applications and is used in various scientific research applications, including agriculture, biochemistry, and medical research.
Wissenschaftliche Forschungsanwendungen
Enzymatic Breakdown in Soil
N'-(3-Chlorophenyl)-N,N-dimethylurea, known as Monuron, is subject to enzymatic breakdown in soil environments. Research shows that enzymes from soil bacteria like Pseudomonas sp. can hydrolyze phenylcarbamate herbicides, leading to the liberation of chloroaniline compounds from compounds like Monuron (Kearney & Kaufman, 1965).
Microsomal N-Demethylation
In plant systems, specifically in cotton leaves, there is evidence of microsomal oxidase systems that N-demethylate Monuron. This process requires molecular oxygen and cofactors like nicotinamide adenine dinucleotide phosphate, indicating a specific metabolic pathway in plants for compounds like Monuron (Frear, 1968).
Metabolite Formation in Plants
Monuron undergoes metabolic transformations in plants. In cotton leaves, new metabolites of Monuron, identified as β-d-glucosides, have been observed. These findings provide insights into the metabolic pathways of phenylurea herbicides in higher plants (Frear & Swanson, 1972).
Synthesis and Chemical Behavior
The synthesis of N-p-Chlorophenyl-N',N'-dimethylurea, a variant of Monuron, has been achieved through specific chemical reactions, showing its potential for controlled chemical synthesis and modification (Chiang, 1955).
Herbicidal Toxicity and Plant Response
Monuron's action as a herbicide has been studied, showing its potent toxic effects on various plants. This research contributes to understanding how such chemicals act on plant physiology and how they can be used in agricultural settings (Lévi, 1955).
Lithiation in Chemical Synthesis
Research into the lithiation of N'-(3-Chlorophenyl)-N,N-dimethylureas reveals varying courses of reaction based on aryl ring substituents. This knowledge aids in the design and synthesis of chemically modified derivatives for various applications (Smith, El‐Hiti, & Shukla, 1999).
Interaction with Photosynthetic Systems
Studies have shown that Monuron interacts with photosynthetic systems in plants like spinach chloroplasts, affecting processes like oxygen evolution and photosynthetic efficiency. This highlights its impact on fundamental plant biological processes (Izawa & Good, 1965).
Photocatalytic Degradation
Research into the photocatalytic degradation of Monuron in aqueous titanium dioxide dispersions under simulated solar irradiation provides insights into potential environmental degradation pathways and impacts (Pramauro, Vincenti, Augugliaro, & Palmisano, 1993).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQDWOFJALEHSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074667 | |
| Record name | Urea, N'-(3-chlorophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-Chlorophenyl)-N,N-dimethylurea | |
CAS RN |
587-34-8 | |
| Record name | N′-(3-Chlorophenyl)-N,N-dimethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=587-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-(3-Chlorophenyl)-N,N-dimethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N'-(3-chlorophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, 1-(m-chlorophenyl)-3,3-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N'-(3-CHLOROPHENYL)-N,N-DIMETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/636VOA73L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















